(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol

Chiral resolution Enantiomeric purity Asymmetric synthesis

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-ol, also designated (3S)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-ol, is a chiral N-substituted pyrrolidine derivative bearing a stereodefined (S)-configured hydroxyl group at the 3-position and a 2-chlorobenzyl substituent on the pyrrolidine nitrogen. Its molecular formula is C₁₁H₁₄ClNO with a molecular weight of 211.69 g·mol⁻¹, a computed LogP of 1.39, a topological polar surface area (TPSA) of 23.47 Ų, and a density of 1.3 ± 0.1 g·cm⁻³, characteristics that place it at the intersection of favorable CNS drug-like property space and chiral building-block utility.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B7893732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=CC=C2Cl
InChIInChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m0/s1
InChIKeyPXEJSKHLNKPJTA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-ol (CAS 1261235-20-4): Chiral Pyrrolidine Scaffold for Asymmetric Synthesis and Drug Discovery


(S)-1-(2-Chlorobenzyl)pyrrolidin-3-ol, also designated (3S)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-ol, is a chiral N-substituted pyrrolidine derivative bearing a stereodefined (S)-configured hydroxyl group at the 3-position and a 2-chlorobenzyl substituent on the pyrrolidine nitrogen . Its molecular formula is C₁₁H₁₄ClNO with a molecular weight of 211.69 g·mol⁻¹, a computed LogP of 1.39, a topological polar surface area (TPSA) of 23.47 Ų, and a density of 1.3 ± 0.1 g·cm⁻³, characteristics that place it at the intersection of favorable CNS drug-like property space and chiral building-block utility . The compound is cataloged under MDL number MFCD18380015 and is commercially offered as a single enantiomer at ≥98% purity for research use .

Why (S)-1-(2-Chlorobenzyl)pyrrolidin-3-ol Cannot Be Replaced by Generic Pyrrolidine Analogs in Research Procurement


Substituting (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol with an in-class alternative introduces three compounding risks that undermine experimental reproducibility and SAR interpretation. First, stereochemistry at the C3 hydroxyl position is absolute: the (S)-enantiomer (CAS 1261235-20-4) and the (R)-enantiomer (CAS 1264036-08-9) are non-superimposable mirror images that can exhibit divergent binding to chiral biological targets, yet both share identical achiral physicochemical descriptors (LogP 1.39, density 1.3 g·cm⁻³, boiling point 321.4 °C), making them indistinguishable by conventional purity analytics alone . Second, the 2-chloro substituent on the benzyl ring is not a silent moiety: relative to the des-chloro (S)-1-benzylpyrrolidin-3-ol analog (LogP 1.19), it raises computed lipophilicity by approximately 0.20 LogP units and increases molecular weight by 34.45 g·mol⁻¹, which can meaningfully alter membrane permeability, metabolic stability, and target-binding kinetics [1]. Third, the N-benzyl connectivity in this compound is structurally distinct from the C-benzyl positional isomer 3-(2-chlorobenzyl)pyrrolidin-3-ol (CAS 1344258-33-8), wherein the chlorobenzyl group is attached to the pyrrolidine C3 carbon rather than the nitrogen, yielding a fundamentally different spatial presentation of pharmacophoric elements and a distinct hydrogen-bonding profile . These three axes of differentiation—absolute stereochemistry, aryl substitution pattern, and regioisomeric connectivity—cannot be captured by generic product descriptions and demand compound-specific sourcing with documented chiral purity.

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-ol: Head-to-Head Comparator Evidence for Informed Procurement Decisions


Chiral Identity: (S)-Enantiomer Versus Racemate – Differentiated by Optical Activity and Defined Absolute Configuration

The (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol enantiomer (CAS 1261235-20-4, MDL MFCD18380015) possesses a defined absolute configuration at the C3 stereogenic center of the pyrrolidine ring, whereas the racemic mixture 1-(2-chlorobenzyl)pyrrolidin-3-ol (CAS 1033012-63-3, MDL MFCD11047635) contains an equimolar mixture of (S)- and (R)-enantiomers and exhibits no net optical rotation . Both forms share identical achiral computed descriptors—density 1.3 ± 0.1 g·cm⁻³, boiling point 321.4 ± 32.0 °C, flash point 148.2 ± 25.1 °C, exact mass 211.076385, and LogP 1.39—demonstrating that standard physicochemical certificates of analysis cannot distinguish the single enantiomer from the racemate . The (S)-enantiomer is supplied at a certified purity of 98% with a defined stereochemical specification, while the racemate carries only an achiral purity specification (e.g., 97% minimum) .

Chiral resolution Enantiomeric purity Asymmetric synthesis

LogP Differentiation: 2-Chlorobenzyl Versus Des-Chloro Benzyl Analog – Quantified Lipophilicity Increase

The target compound (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol exhibits a computed LogP of 1.39, compared with a LogP of 1.19 for the des-chloro analog (S)-1-benzylpyrrolidin-3-ol (CAS 101385-90-4), yielding a ΔLogP of +0.20 attributable to the 2-chloro substituent [1]. An alternative computed value from a different vendor reports LogP of 1.91 for the target compound, corresponding to a ΔLogP of up to +0.72 versus the same des-chloro comparator . The molecular weight differential is +34.45 g·mol⁻¹ (211.69 vs. 177.24), and the density differential is +0.23 g·cm⁻³ (1.3 vs. 1.07) . The topological polar surface area (TPSA/PSA) remains identical at 23.47 Ų for both compounds, indicating that the 2-chloro substituent modulates lipophilicity without altering hydrogen-bonding capacity [2].

Lipophilicity Drug-likeness ADME prediction

Regioisomeric Differentiation: N-Benzyl Versus C-Benzyl Substitution – Distinct Connectivity and Pharmacophoric Geometry

The target compound bears the 2-chlorobenzyl substituent on the pyrrolidine nitrogen atom (N-benzyl connectivity), whereas the positional isomer 3-(2-chlorobenzyl)pyrrolidin-3-ol (CAS 1344258-33-8) places the identical 2-chlorobenzyl group at the pyrrolidine C3 carbon (C-benzyl connectivity), resulting in a geminal amino-alcohol arrangement at C3 rather than the 1,3-amino-alcohol motif of the target compound . Although both isomers share the same molecular formula (C₁₁H₁₄ClNO) and molecular weight (211.69 g·mol⁻¹), the N-benzyl isomer possesses a tertiary amine (pyrrolidine N-substituted) with the hydroxyl group on a separate carbon (C3), while the C-benzyl isomer has a secondary amine and a tertiary alcohol at C3 . The N-benzyl compound has two rotatable bonds (N–CH₂–Ar and the C3–OH orientation), whereas the C-benzyl isomer has a different rotatable bond profile owing to the Ar–C3 connectivity .

Regioisomerism Structural isomerism Pharmacophore mapping

Caspase-3-Mediated Apoptosis: Class-Level Evidence from Structurally Related Benzyl-Pyrrolidin-3-ol Analogues

A 2021 study by Naqvi et al. evaluated a library of structurally diverse 1-benzylpyrrolidin-3-ol analogues for cytotoxic and caspase-3-activating activity. Lead compounds from this series induced apoptosis selectively in HL-60 (human promyelocytic leukemia) cells at approximately 10 µM concentration, with milder cytotoxicity observed against non-cancerous cell lines, indicating a therapeutically relevant selectivity window [1][2]. Caspase-3 was identified as the key effector protease, and molecular dynamics simulations confirmed the stability of compound–caspase-3 complexes over 50 ns simulation runs [3]. While the specific (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol was not among the individual compounds reported, the study establishes that the 1-benzylpyrrolidin-3-ol core scaffold—of which the target compound is a direct 2-chloro-substituted analog—is pharmacologically competent for caspase-3-mediated apoptosis induction [4]. The 2-chloro substituent present in the target compound may further modulate cytotoxicity through enhanced lipophilicity and altered electronic character of the benzyl aromatic ring (Hammett σₘₑₜₐ for Cl ≈ +0.37), providing a rationale for comparative SAR investigation [5].

Caspase-3 activation Apoptosis induction Cancer cell cytotoxicity

Purity Specification and Quality Documentation: (S)-Enantiomer Versus Racemate and Des-Chloro Comparator

Commercially, (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol is offered at a certified purity of 98% (Leyan, Product 1779083) with defined MDL registry MFCD18380015 confirming the single (S)-enantiomer identity . An alternative commercial source (Chemenu, Catalog CM301796) supplies the compound at 95% purity . For comparison, the racemic mixture 1-(2-chlorobenzyl)pyrrolidin-3-ol carries a separate MDL identifier (MFCD11047635) and is not subject to chiral purity specification . The des-chloro analog (S)-1-benzylpyrrolidin-3-ol is commercially available at ≥99% purity (GC) with a defined specific optical rotation of [α]²⁴/D = -3.7° (c = 5, methanol), establishing a benchmark for chiral quality documentation that the target compound does not yet match in the published vendor literature . The positional isomer 3-(2-chlorobenzyl)pyrrolidin-3-ol is offered at 97% minimum purity with no chiral specification .

Quality control Chiral purity Procurement specification

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-ol: Evidence-Backed Research and Industrial Application Scenarios


Chiral Building Block for Enantioselective Synthesis of CNS-Targeted Drug Candidates

The (S)-configured hydroxyl group at the pyrrolidine C3 position provides a stereochemically defined handle for further functionalization—including O-alkylation, esterification, or oxidation to the corresponding ketone—within asymmetric synthetic routes. The 2-chlorobenzyl N-substituent offers a LogP of 1.39, which is 0.20 units higher than the des-chloro benzyl analog (LogP 1.19), affording medicinal chemists a quantifiable lipophilicity adjustment without altering the TPSA of 23.47 Ų [1]. The compound can serve as a chiral pool starting material for constructing analogs of barnidipine-type dihydropyridine calcium channel blockers, wherein the pyrrolidine-3-ol fragment is a key pharmacophoric element, as established for the related (S)-1-benzylpyrrolidin-3-ol intermediate in barnidipine synthesis [2].

Structure–Activity Relationship (SAR) Studies of Caspase-3-Mediated Apoptosis Inducers

The 1-benzylpyrrolidin-3-ol scaffold has experimentally validated, peer-reviewed activity as a caspase-3-dependent apoptosis inducer in HL-60 leukemia cells at approximately 10 µM, with selectivity over non-cancerous cell lines . (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol is a direct 2-chloro-substituted analog of this scaffold and is positioned as a logical SAR probe to interrogate the electronic and lipophilic contributions of ortho-chloro substitution to caspase-3 activation potency. The 2-chloro substituent introduces an electron-withdrawing effect (Hammett σₘₑₜₐ ≈ +0.37) and increases LogP from 1.19 to 1.39 relative to the des-chloro parent, enabling systematic investigation of electronic versus lipophilic drivers of apoptosis activity [1].

Pharmacophore Validation in Dopaminergic and Serotonergic Receptor Research

Benzylpyrrolidine derivatives are documented in the patent literature as dopamine receptor agonists with therapeutic relevance to hypertension, congestive heart failure, and renal failure . The (S)-enantiomer of 1-(2-chlorobenzyl)pyrrolidin-3-ol, with its defined absolute stereochemistry, enables investigation of stereospecific receptor interactions at dopamine and serotonin receptor subtypes, where enantiomeric configuration is a critical determinant of agonist versus antagonist behavior and receptor subtype selectivity [1]. The 2-chloro substituent may further modulate receptor-binding kinetics through halogen-bonding interactions with aromatic receptor residues, a hypothesis testable only with the authentic 2-chlorobenzyl compound and not with the des-chloro benzyl or 3-chlorobenzyl analogs.

Reference Standard for Chiral Analytical Method Development and Quality Control

Because the (S)-enantiomer (CAS 1261235-20-4, MDL MFCD18380015) and its (R)-antipode (CAS 1264036-08-9) share identical achiral physicochemical descriptors—density 1.3 g·cm⁻³, boiling point 321.4 °C, LogP 1.39, exact mass 211.076385—they cannot be distinguished by conventional HPLC-UV, GC-FID, or MS detection alone [1]. This property makes the (S)-enantiomer an ideal reference standard for developing and validating chiral HPLC or SFC methods capable of resolving the two enantiomers, which is essential for enantiomeric excess determination in asymmetric synthesis and for meeting regulatory characterization requirements for chiral drug substances [2]. The commercial availability of the (S)-enantiomer at 98% purity provides a practical starting point for method development laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.